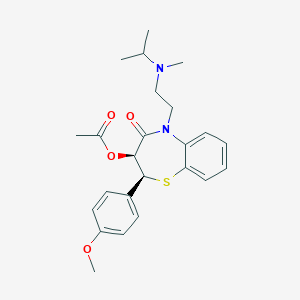
1-Ethylpiperidine hypophosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperidine hypophosphite is a chemical compound with the molecular formula C7H18NO2P. It is known for its role in promoting carbon-carbon bond-forming radical reactions in both aqueous and organic media . This compound is particularly significant in organic synthesis due to its ability to act as a radical reducing agent for organic halides .
Preparation Methods
1-Ethylpiperidine hypophosphite can be synthesized through various methods. One common synthetic route involves the reaction of 1-ethylpiperidine with hypophosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
1-Ethylpiperidine hypophosphite undergoes several types of chemical reactions, including:
Radical Reactions: It promotes carbon-carbon bond-forming radical reactions, making it a valuable reagent in organic synthesis.
Reduction Reactions: It acts as a suitable radical reducing agent for organic halides.
Cyclization Reactions: It is used in the radical cyclization of various substrates, including the synthesis of phytotoxic metabolites.
Common reagents and conditions used in these reactions include electron-deficient olefins, gem-dihalocompounds, and specific radical initiators.
Scientific Research Applications
1-Ethylpiperidine hypophosphite has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethylpiperidine hypophosphite involves its ability to act as a radical chain carrier. It facilitates the formation of carbon-carbon bonds by promoting radical reactions. The molecular targets and pathways involved include the activation of gem-dihalocompounds and electron-deficient olefins, leading to the formation of complex organic structures .
Comparison with Similar Compounds
1-Ethylpiperidine hypophosphite can be compared with other similar compounds such as:
1-Ethylpiperidinium phosphinate: Similar in structure but may have different reactivity and applications.
Anilinium hypophosphite: Another hypophosphite compound with distinct properties and uses.
Sodium hypophosphite: A commonly used hypophosphite with broader industrial applications.
The uniqueness of this compound lies in its specific role as a radical reducing agent and its ability to promote carbon-carbon bond formation in both aqueous and organic media .
Properties
CAS No. |
145060-63-5 |
|---|---|
Molecular Formula |
C7H16NO2P |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
1-ethylpiperidine;phosphenous acid |
InChI |
InChI=1S/C7H15N.HO2P/c1-2-8-6-4-3-5-7-8;1-3-2/h2-7H2,1H3;(H,1,2) |
InChI Key |
VVGYHOYSKCFGPB-UHFFFAOYSA-N |
SMILES |
CCN1CCCCC1.OPO |
Canonical SMILES |
CCN1CCCCC1.OP=O |
Pictograms |
Flammable; Irritant |
Synonyms |
1-ethylpiperidine 1-ethylpiperidine hypophosphite EPHP cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Ethylpiperidine hypophosphite (EPHP) facilitate radical reactions, and what are its advantages over traditional reagents like tributyltin hydride?
A1: EPHP acts as a source of hydrogen atoms in radical reactions []. It serves as an alternative to tributyltin hydride, which, while effective, presents toxicity concerns. EPHP offers a less toxic approach to mediating radical transformations [].
Q2: What types of reactions has this compound (EPHP) been successfully employed in?
A2: Research highlights EPHP's efficacy in various radical reactions, including:
- Radical Cyclizations: EPHP, combined with initiators like AIBN, effectively promotes the cyclization of haloacetamides []. It has been successfully utilized in the total synthesis of natural products like epialboatrin, showcasing its utility in constructing complex molecules [].
- Intermolecular Radical Additions: EPHP mediates the addition of radicals derived from halo-iodo-alditols to electron-deficient olefins [, ]. This methodology allows the formation of new carbon-carbon bonds, expanding the synthetic toolbox for accessing diverse molecular scaffolds.
Q3: Are there specific reaction conditions where this compound (EPHP) demonstrates superior performance?
A3: Yes, a study explored EPHP's use in aqueous radical reactions []. The research demonstrated that EPHP, paired with a water-soluble radical initiator (VA-061) and a surfactant (CTAB), effectively facilitates radical cyclizations in water, even with hydrophobic substrates []. This finding is significant as it offers a more environmentally friendly approach compared to traditional organic solvents.
Q4: Are there any limitations or challenges associated with using this compound (EPHP) in radical reactions?
A4: While generally effective, research has noted that the use of EPHP with secondary monohaloacetamides can lead to unwanted side reactions, including reduction and product cleavage []. This observation suggests that the substrate structure can influence the reaction outcome and necessitates careful reaction optimization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(4-Amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B136879.png)



![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)

